molecular formula C7H13Cl2N3O2 B1378665 2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride CAS No. 1423027-89-7

2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride

Cat. No.: B1378665
CAS No.: 1423027-89-7
M. Wt: 242.1 g/mol
InChI Key: RYDNPCAZOYQWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride is a synthetic tetrahydropyrimidine derivative characterized by a partially saturated pyrimidine ring system. Its molecular formula is C₇H₁₃Cl₂N₃O₂ , with a molecular weight of 242.10 g/mol. The IUPAC name reflects its structural features:

  • 2-(2-Aminoethyl) : A primary amine group attached to a two-carbon chain at position 2 of the pyrimidine ring.
  • 5-Methyl : A methyl substituent at position 5.
  • 1,4,5,6-Tetrahydropyrimidine : A six-membered heterocyclic ring with four saturated positions (1, 4, 5, 6).
  • 4,6-Dione : Ketone groups at positions 4 and 6.
  • Dihydrochloride : Two hydrochloride counterions enhancing solubility.

Alternative designations include the CAS registry number 1423027-89-7 and synonyms such as 5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride.

Historical Development of Tetrahydropyrimidine-4,6-dione Chemistry

The synthesis of tetrahydropyrimidine derivatives traces back to the Biginelli reaction , a multicomponent process developed by Pietro Biginelli in 1891. This reaction combines aldehydes, β-ketoesters, and urea to form dihydropyrimidinones (DHPMs), which share structural similarities with the subject compound. Modern adaptations of this method, including acid-catalyzed cyclocondensation and solid-phase protocols, have enabled the synthesis of diverse tetrahydropyrimidine scaffolds.

Key advancements in tetrahydropyrimidine chemistry include:

  • Atwal’s Modification (1987) : Improved yields through optimized reaction conditions.
  • Kappe’s Mechanistic Insights (1997) : Elucidation of the stepwise nucleophilic addition and cyclization pathway.
  • Enaminone-Based Syntheses : Utilization of enaminone intermediates for functionalized derivatives, as seen in recent studies.

The target compound’s synthesis likely involves Biginelli-like cyclization or post-functionalization of preformed tetrahydropyrimidine cores, though specific protocols remain proprietary.

Position in Pyrimidine Derivative Research Landscape

Pyrimidine derivatives are central to nucleic acid biochemistry and drug discovery. This compound occupies a niche within two research domains:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Structural Features Biological Relevance
Uracil Unsaturated pyrimidine-2,4-dione RNA base; precursor to fluorouracil
Dihydrouracil 5,6-Dihydropyrimidine-2,4-dione Uracil catabolite; tRNA component
Subject Compound 5-Methyltetrahydropyrimidine-4,6-dione Synthetic intermediate; pharmacophore

Its saturated ring system distinguishes it from uracil and dihydrouracil, conferring unique physicochemical properties such as enhanced conformational flexibility and solubility.

Research Significance and Academic Interest

This compound has garnered attention for its dual roles:

  • **Pharmaceutical

Properties

IUPAC Name

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-4-6(11)9-5(2-3-8)10-7(4)12;;/h4H,2-3,8H2,1H3,(H,9,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNPCAZOYQWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NC1=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core

The foundational step involves synthesizing the tetrahydropyrimidine-4,6-dione structure, which can be achieved through cyclization reactions involving urea derivatives and suitable ketones or aldehydes. A typical route includes:

Research Findings:

  • The synthesis of related pyrimidine derivatives often employs urea and β-ketoesters in a one-pot reaction, followed by cyclization to form the core ring system.

Introduction of the Methyl Group at Position 5

The methyl substitution at the 5-position can be incorporated via alkylation reactions :

  • Methylation of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Alternatively, methyl groups may be introduced during the initial cyclization step if methyl-substituted precursors are used.

Research Findings:

  • Methylation typically occurs at the nitrogen or carbon positions of heterocyclic rings, with methyl iodide being a common methyl donor in pyrimidine chemistry.

Functionalization to Introduce the 2-Aminoethyl Group

The aminoethyl group at position 2 is usually introduced via nucleophilic substitution or alkylation :

Research Findings:

  • The aminoethyl group can be added by reacting the halogenated pyrimidine derivative with ethylenediamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Formation of the Dihydrochloride Salt

Once the target compound is synthesized, it is converted into its dihydrochloride salt :

Research Findings:

  • Salt formation is a standard procedure in heterocyclic chemistry to enhance compound stability and solubility.

Purification and Characterization

  • The final product is purified via recrystallization or chromatography .
  • Characterization involves NMR spectroscopy , IR spectroscopy , mass spectrometry , and elemental analysis to confirm structure and purity.

Data Table: Summary of Preparation Methods

Step Description Reagents & Conditions References
1 Synthesis of pyrimidine core Urea derivatives + β-ketoesters, cyclization under heat
2 Methylation at position 5 Methyl iodide or dimethyl sulfate, base, reflux
3 Introduction of aminoethyl group Ethylenediamine, nucleophilic substitution
4 Salt formation HCl gas or hydrochloric acid, solvent
5 Purification Recrystallization, chromatography

Additional Insights from Patent and Literature Sources

  • Patent WO1998046786A1 describes the synthesis of aminothioether compounds via solution-phase reactions involving mercaptide salts and amino alcohols, which can be adapted for similar heterocyclic modifications.
  • Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), at temperatures ranging from 0°C to 30°C, with stoichiometric or near-stoichiometric reagent ratios.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives with different substitution patterns.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyrimidine compounds .

Scientific Research Applications

Pharmaceutical Research

The compound has shown potential as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to act as an intermediate in the development of drugs targeting a range of diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance, studies have explored the modification of the tetrahydropyrimidine scaffold to enhance cytotoxicity against cancer cell lines . The specific compound under discussion has been investigated for its ability to inhibit tumor growth in preclinical models.

Biochemical Studies

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. It can serve as a ligand or substrate in enzyme assays, particularly those involving pyrimidine metabolism.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that compounds with similar structures can inhibit enzymes involved in nucleotide synthesis. This inhibition could provide insights into metabolic pathways and lead to the development of novel therapeutic agents targeting metabolic disorders .

Material Science

Beyond biological applications, 2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine derivatives are being explored in material science for their potential use in creating polymers with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating tetrahydropyrimidine units into polymer backbones can enhance mechanical properties and thermal stability. These materials could be useful in creating advanced composites for industrial applications .

Agricultural Chemistry

The compound's bioactivity extends into agricultural chemistry, where it may be utilized in developing agrochemicals aimed at pest control or plant growth regulation.

Case Study: Herbicidal Activity

Preliminary studies suggest that certain derivatives possess herbicidal properties, potentially offering an environmentally friendly alternative to traditional herbicides .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Pharmaceutical ResearchPrecursor for anticancer drugsExhibits cytotoxicity against cancer cells
Biochemical StudiesEnzyme inhibition assaysAffects nucleotide synthesis pathways
Material SciencePolymer developmentEnhances mechanical properties
Agricultural ChemistryDevelopment of herbicidesPotentially effective against weeds

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the tetrahydropyrimidine ring can interact with nucleic acids, influencing gene expression and protein synthesis. These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include the tetrahydropyrimidine core, dione groups, and aminoethyl side chain. Below is a comparative analysis with analogs identified in the evidence:

Table 1: Structural and Functional Comparison
Compound Name (CAS RN) Core Structure Functional Groups Salt Form Molecular Weight (g/mol) Applications/Properties
Target Compound Tetrahydropyrimidine Dione, methyl, aminoethyl Dihydrochloride ~265.1* Not specified (inferred: water-soluble)
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate (49575-10-2) Imidazole Nitro, methyl, aminoethyl Dihydrochloride monohydrate 261.10 Antimicrobial (nitroimidazole derivatives)
2,2’-Azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride Tetrahydropyrimidine Azo, propane linker Dihydrochloride ~600–700† Water-soluble polymerization initiator
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Dihydropyrimidine Thioether, thietanyloxy, ester Neutral ~316.4‡ Synthetic intermediate (thioether chemistry)
2-Amino-4,6-dichloro-5-methylpyrimidine (7153-13-1) Pyrimidine Chloro, methyl, amine Neutral ~178.0 Building block for agrochemicals/pharmaceuticals

*Estimated based on formula (C₆H₁₁N₃O₂ + 2HCl).
†Approximate range due to variable substituents.
‡Calculated from the formula in .

Key Research Findings and Implications

(i) Salt Form and Solubility

The target compound’s dihydrochloride salt aligns with analogs like the nitroimidazole derivative and azoamidine initiators , which utilize hydrochloride salts for enhanced aqueous solubility. This property is critical for biomedical or industrial applications requiring dissolution in polar solvents.

(ii) Heterocyclic Core Reactivity

The tetrahydropyrimidine dione system distinguishes the target compound from chlorinated pyrimidines (e.g., 2-Amino-4,6-dichloro-5-methylpyrimidine), which exhibit electron-withdrawing chloro groups.

(iii) Functional Group Diversity
  • Aminoethyl vs. Nitro Groups: The aminoethyl side chain in the target compound contrasts with the nitro group in the imidazole analog , which is a hallmark of antimicrobial activity (e.g., metronidazole derivatives). This suggests divergent biological roles.

Biological Activity

2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride (CAS No. 1423027-89-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a dihydrochloride salt with the following structural formula:

  • Chemical Formula : C₇H₁₃Cl₂N₃O₂
  • Molecular Weight : 242.10 g/mol
  • SMILES Notation : NCCC1=NC(=O)C(C(=O)N1)C.Cl.Cl

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to 2-(2-aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine have shown inhibitory effects against various bacterial strains. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.

  • Case Study : A study demonstrated that certain tetrahydropyrimidines inhibited DHFR with IC50 values ranging from 10410^{-4} to 101110^{-11} M against specific pathogens such as Pneumocystis carinii .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The biological evaluations typically involve assessing the growth inhibition (GI50 values) against specific cancer types.

  • Findings : In a recent study involving modified tetrahydropyrimidines, compounds were tested against MDA-MB-468 breast cancer cells, revealing GI50 values under 10 µM for several derivatives . This suggests that modifications in the structure can enhance cytotoxicity.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of enzymes involved in nucleic acid synthesis. By inhibiting DHFR, it disrupts the folate pathway crucial for DNA synthesis and cell proliferation.

Comparative Biological Activity Table

CompoundTargetIC50 Value (M)Reference
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidineDHFR from Pneumocystis carinii104101110^{-4}-10^{-11}
Modified TetrahydropyrimidinesMDA-MB-468 Cells< 10 µM
Other Analogous CompoundsVarious Bacterial StrainsVaries significantly

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors. For example, similar pyrimidine derivatives are synthesized via condensation of β-keto esters with amidines or guanidines under acidic or basic conditions . Optimization may include temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric adjustments of reagents like ammonium acetate or acetic acid to enhance yield . Purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is advised .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly the 5-methyl and tetrahydropyrimidine moieties .
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) .
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated for structurally related pyrimidines .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound is likely soluble in polar solvents (water, methanol) based on its dihydrochloride salt form. For biological assays, prepare stock solutions in sterile water or PBS (pH 7.4). Avoid DMSO if possible, as substituted pyrimidines can degrade in DMSO over time . Pre-test solubility via dynamic light scattering (DLS) to confirm colloidal stability.

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Stability studies on analogous pyrimidines suggest:
  • Short-term storage : Aqueous solutions (pH 4–6) are stable for 48 hours at 4°C.
  • Long-term storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
  • Monitor degradation : Use LC-MS to detect hydrolysis products (e.g., free amine or pyrimidine-dione fragments) .

Q. What strategies can resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from:
  • Batch variability : Ensure consistent synthesis/purification protocols and validate purity via HPLC .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.
  • Metabolic interference : Test metabolites (e.g., dealkylated or oxidized derivatives) using hepatic microsome models .

Q. What in vitro pharmacological models are suitable for evaluating its mechanism of action?

  • Methodological Answer : Prioritize:
  • Enzyme inhibition assays : Target enzymes like thymidine phosphorylase (TP) or dihydrofolate reductase (DHFR), using fluorometric or spectrophotometric methods .
  • Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment .

Q. How can computational methods predict its pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

  • Methodological Answer : Use tools like:
  • SwissADME : Predict logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier (BBB) permeability .
  • Molecular docking (AutoDock Vina) : Screen against homology models of transporters (e.g., P-gp) to assess efflux risks .
  • MD simulations (GROMACS) : Evaluate membrane bilayer interactions over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Reactant of Route 2
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.